5-(neo-Pentyl)hydantoin

Description

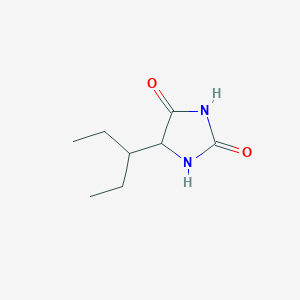

Structure

3D Structure

Properties

IUPAC Name |

5-pentan-3-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJBLSZIXFZMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465714 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110072-96-3 | |

| Record name | 5-(neo-Pentyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Neo Pentyl Hydantoin

Functional Group Transformations at the 5-Position

The C5-position of the hydantoin (B18101) ring is a primary site for introducing structural diversity. The reactivity at this position is influenced by the adjacent carbonyl groups and the nature of the substituent.

Regioselective Chemical Transformations

Currently, there is a lack of specific published research detailing the regioselective chemical transformations of the neopentyl group at the 5-position of 5-(neo-pentyl)hydantoin. General principles of organic synthesis suggest that the neopentyl group itself is relatively inert to many chemical transformations due to the absence of easily abstractable protons and the steric hindrance afforded by the quaternary carbon.

Nucleophilic Addition Reactions at the 5-Position

While nucleophilic addition is a characteristic reaction of the carbonyl groups within the hydantoin ring, direct nucleophilic addition to the C5-position of a pre-formed this compound is not a typical reaction pathway. The C5-carbon is a stereocenter and is not electrophilic in nature.

Modifications of the Hydantoin Nitrogen Atoms (N-Substitution)

The hydantoin scaffold possesses two secondary amine nitrogens at positions N1 and N3, which are susceptible to substitution reactions, most commonly alkylation and arylation. These modifications are critical for modulating the pharmacokinetic and pharmacodynamic properties of hydantoin-based compounds.

Formation of Complex Hydantoin Architectures

Building upon the this compound core, more complex molecules such as bivalent ligands, twin drugs, and hybrid conjugates can be designed to interact with multiple biological targets or to enhance specific properties.

Synthesis of Bivalent and Twin-Drug Type Hydantoin Derivatives

The concept of creating bivalent ligands or twin drugs involves linking two pharmacophores together, often with a flexible or rigid linker, to potentially achieve enhanced affinity, selectivity, or a synergistic therapeutic effect. There are currently no specific published examples of the synthesis of bivalent or twin-drug type derivatives starting from this compound.

Integration into Hybrid Molecules and Conjugates

Hybrid molecules and conjugates are another strategy to create multifunctional drugs by combining the this compound scaffold with other pharmacologically active moieties. This approach can be used to improve targeting, alter solubility, or combine different modes of action. As with the other derivatization strategies, specific research detailing the integration of this compound into such complex architectures is not currently available in the public domain.

Structure Activity Relationship Sar Studies of 5 Neo Pentyl Hydantoin and Analogues

Conformational Analysis and its Influence on Biological Activity

Conformational analysis is a vital tool in molecular modeling for predicting the physicochemical and biological properties of drug candidates. ijpsr.com Most drugs, being flexible molecules, can adopt various conformations through rotation around single bonds, and understanding this flexibility is key to deciphering their activity. ijpsr.com

The three-dimensional arrangement of a molecule can significantly affect its interaction with biological targets. mdpi.com For hydantoin (B18101) derivatives, their conformation is a determining factor in their biological function. openmedscience.com The spatial arrangement of substituents on the hydantoin ring dictates how the molecule fits into and interacts with its receptor. mdpi.com

Studies on various flexible molecules have demonstrated that their biological activity is often linked to a specific conformation or a set of low-energy conformers. mdpi.com For instance, the conformational flexibility of certain compounds allows them to adapt to the binding site of a receptor, which can be crucial for their therapeutic action. chemrxiv.org Computational methods, such as DFT calculations, are often employed to determine the most stable conformers and their relative populations, providing insights into the bioactive conformation. mdpi.comchemrxiv.org The agreement between calculated and experimental data, such as optical rotation, can serve as a verification of the conformational analysis results. mdpi.com

Impact of Substitution Patterns on Pharmacological Profiles

The pharmacological profile of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. pcbiochemres.comnih.govacs.orgthieme-connect.com

Role of the 5-Position Substitution on Activity

The substitution at the C-5 position of the hydantoin ring is a well-established determinant of anticonvulsant activity. The discovery that 5-substituted hydantoins could suppress electrically induced convulsions in animal models was a pivotal moment in epilepsy treatment. pcbiochemres.comjddtonline.info This led to the development of phenytoin (B1677684) (5,5-diphenylhydantoin), a highly effective anticonvulsant with minimal sedative effects. pcbiochemres.com

Key findings regarding the 5-position substitution include:

An aromatic substituent, such as a phenyl group, at the C-5 position appears to be crucial for activity against generalized tonic-clonic seizures. pcbiochemres.com

Alkyl substituents at this position may introduce sedative properties. cutm.ac.in

The nature of the substituent at the 5th position is important for the type of antiepileptic activity. For example, lower alkyl substituents are associated with activity against petit mal epilepsy, while aryl substituents are linked to anti-grandmal activity. cutm.ac.in

For some biological targets, such as voltage-gated sodium channels, the hydantoin ring itself is more critical for compounds with shorter side chains at the 5-position. nih.gov For those with long alkyl side chains, the ring is less critical for binding. nih.gov

Hydantoins substituted at the C-5 position possess a stereogenic center and can exhibit optical activity. thieme-connect.comthieme-connect.com

Influence of N-Substitution on SAR

Substitution at the nitrogen atoms (N-1 and N-3) of the hydantoin ring also significantly modulates the pharmacological activity.

N-1 Substitution:

N-1 substitution with small alkyl groups has been shown to increase antiandrogenic potencies in certain aryl hydantoin series. nih.govacs.org

The introduction of functional groups like nitrile into an N-1 alkyl substituent can lead to potent antiandrogens, while a carboxamide group at the same position may abolish this activity. nih.gov

In some cases, N-1 substituted analogs have shown to retain antischistosomal activity. acs.org

N-3 Substitution:

Alkylation or arylation at the N-3 position can have varied effects. For instance, N3-alkyl or arylpiperazinoalkyl substituted derivatives of 5,5-diphenylhydantoin showed weak effects on motility and no anticonvulsant activity. pcbiochemres.com

In the context of antiandrogenic and antischistosomal aryl hydantoins, modifications at the N-3 aryl ring have demonstrated that replacing a 4-fluoro substituent with a nitro or chloro group increases antiandrogenic potency. nih.gov Conversely, replacing it with hydrogen or a methyl group decreases this potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This approach is valuable for predicting the activity of newly designed molecules and understanding the properties that govern their therapeutic effects. ajrconline.org

For hydantoin-based compounds, QSAR models have been developed to understand their anticancer activities. ajrconline.org The process typically involves:

Identifying a series of hydantoin-based molecules with known biological activities to serve as a training set. ajrconline.org

Designing these molecules virtually and calculating various molecular descriptors (e.g., constitutional, topological, geometrical, and physicochemical). ajrconline.org

Developing a regression model to correlate these descriptors with the observed biological activity. ajrconline.org

A study on hydantoin-based anticancer drugs utilized a training set of compounds to develop a QSAR model. ajrconline.org The statistical quality of the model was found to be good, indicating its potential for designing more potent anticancer agents. ajrconline.org

Ligand-Receptor Interaction Analysis

Understanding the interactions between a ligand (such as a hydantoin derivative) and its receptor at the molecular level is crucial for drug design and development. nih.govebi.ac.uk This analysis helps to elucidate the key binding features and guide the optimization of lead compounds.

Computer-aided drug design techniques, including pharmacophore modeling and molecular docking, are instrumental in this process. nih.govebi.ac.uk For example, in the search for potent and selective serotonin (B10506) 5-HT7 receptor agents, these methods were used to analyze the interaction of novel 5-arylhydantoin derivatives with the receptor. nih.govebi.ac.uk

Key insights from such analyses include:

The identification of essential structural features required for binding. For instance, mono-phenyl substituents at both the hydantoin and piperazine (B1678402) moieties were found to be more favorable for 5-HT7 receptor affinity than di-phenyl substituents. nih.govebi.ac.uk

The elucidation of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. rsc.org

The understanding that the protonation state of a ligand can significantly alter its interaction pattern with the receptor. rsc.org

This detailed analysis of ligand-receptor interactions provides a rational basis for the design of new analogs with improved affinity and selectivity.

Anticonvulsant Properties and Neurophysiological Mechanisms

Hydantoin derivatives are a well-established class of anticonvulsant drugs. jddtonline.infopcbiochemres.comresearchgate.net The primary mechanism of action for many hydantoins, including the archetypal drug Phenytoin, involves the modulation of neuronal activity to control seizures. sips.org.inffhdj.com

The anticonvulsant effect of hydantoins is primarily attributed to their ability to stabilize neuronal membranes against hyperexcitability. taylorandfrancis.com They achieve this by inhibiting the spread of abnormal electrical activity in the motor cortex. taylorandfrancis.com This stabilization prevents the high-frequency, repetitive firing of neurons that underlies seizure activity. sips.org.in The core action involves reducing neuronal excitability, which is largely a consequence of their interaction with voltage-gated sodium channels. sips.org.in By modulating these channels, hydantoins can limit the sustained repetitive firing of neurons without altering basic synaptic transmission.

The principal molecular target for the anticonvulsant activity of hydantoins is the voltage-gated sodium channel. taylorandfrancis.comresearchgate.net These drugs bind preferentially to the inactivated state of the channel, thereby slowing its recovery to the resting state and reducing the ability of neurons to fire action potentials at a high frequency. sips.org.in

Structure-activity relationship (SAR) studies on 5-substituted hydantoins have provided significant insights into the features required for potent sodium channel binding. Comparative molecular field analysis (CoMFA) of 5-phenylhydantoin (B13835) analogues has shown that a key feature for enhanced binding is a favorable steric effect from the alkyl chain at the C5 position. taylorandfrancis.comnih.govacs.org Research on a series of 5-alkyl-5-phenyl-hydantoins demonstrated that these compounds have a comparable affinity for sodium channels as Phenytoin. nih.gov The optimal length of this C5-aliphatic chain for high-affinity binding corresponds to pentyl, hexyl, and heptyl groups. nih.gov This suggests that the neo-pentyl group of 5-(neo-Pentyl)hydantoin would contribute to hydrophobic interactions within the channel pore, which are crucial for the binding of anticonvulsants. nih.gov While the hydantoin ring was once thought to be essential, further studies have shown it is not strictly critical for binding in compounds with long alkyl side chains. nih.gov

Table 1: Structure-Activity Relationship of C5-Substituted Hydantoins on Sodium Channel Binding

| Compound Class | C5-Substituent(s) | Impact on Sodium Channel Binding | Reference |

|---|---|---|---|

| 5-Alkyl-5-Phenyl-Hydantoins | Phenyl and Alkyl (e.g., pentyl, heptyl) | Alkyl chain provides favorable steric and hydrophobic interactions, enhancing binding affinity. Optimal length is 5-7 carbons. | nih.gov |

| 5-Phenylhydantoin Analogues | Phenyl and various Alkyl chains | C5-alkyl chain provides a favorable steric effect, enhancing binding. | nih.govacs.org |

| General Hydantoins | Long Alkyl Side Chains | The hydantoin ring is not critical for binding when long alkyl side chains are present. | nih.gov |

While the primary anticonvulsant mechanism for hydantoins is the blockade of sodium channels, effects on neurotransmitter systems have also been reported for some anticonvulsant agents. wikipedia.org For instance, some drugs in this class appear to augment the inhibitory effects of Gamma-Aminobutyric Acid (GABA), potentially by inhibiting its metabolism. sips.org.in However, this is not considered the main pathway for hydantoins like phenytoin. sips.org.in

Studies on structurally distinct hydantoin derivatives have shown affinities for various neurotransmitter receptors. For example, certain complex hydantoin-triazine hybrids have been found to interact with serotonin (5-HT) and dopamine (B1211576) (D2L) receptors. researchgate.net However, these compounds are structurally distant from simple 5-alkyl-hydantoins, and it is unlikely that this compound would share these specific receptor affinities. Its biological activity is more directly attributable to ion channel modulation rather than direct interaction with neurotransmitter receptors. nih.gov

Antimicrobial Efficacy and Mechanisms

The hydantoin scaffold is present in various compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects. researchgate.netthebioscan.comresearchgate.net

Hydantoin derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. thebioscan.com The mechanism can involve the disruption of essential cellular processes like cell wall or protein synthesis. thebioscan.com SAR studies indicate that the nature of the substituents on the hydantoin ring is crucial for antibacterial potency.

Research on different classes of hydantoin derivatives has yielded varied results. For example, L-5-propylthiomethylhydantoin-(+)-S-oxide was found to have potent antibacterial activity. tandfonline.com A separate study on 5-alkenyl hydantoin derivatives reported a range of minimum inhibitory concentrations (MICs), with some compounds showing activity against Pseudomonas aeruginosa. researchgate.net Other research has shown that combining a hydantoin core with an alkyl lipid tail can enhance antibacterial properties. taylorandfrancis.com Conversely, some 5,5-diphenylhydantoin derivatives were found to have only weak antibacterial effects, while others showed no intrinsic activity but were able to modulate bacterial multidrug resistance. nih.govscispace.com There is no specific data available for this compound, but the general findings suggest that 5-alkyl substitution can be compatible with antibacterial activity.

Table 2: Antibacterial Activity of Selected Hydantoin Derivatives

| Compound/Derivative Class | Test Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| L-5-propylthiomethylhydantoin-(+)-S-oxide | E. coli | Potent antibacterial activity | tandfonline.com |

| 5-Alkenyl hydantoins | P. aeruginosa | MIC value of 62.5 µg/mL for one derivative | researchgate.net |

| 3-Substituted-5,5-diphenylhydantoins | E. coli, S. aureus, P. aeruginosa, E. faecalis | Weak antibacterial activity | scispace.com |

| Amine-alkyl derivatives of 5,5-diphenylhydantoin | Enterobacter aerogenes | No direct antibacterial activity, but some compounds modulate multidrug resistance. | nih.gov |

The hydantoin skeleton is also found in compounds with recognized antifungal properties. jddtonline.inforesearchgate.net For instance, the agricultural fungicide Chlordantoin is a hydantoin derivative. jddtonline.inforesearchgate.net Research has explored various substituted hydantoins for their potential as antifungal agents. researchgate.net

Studies on 5-arylidene hydantoin derivatives showed that certain chloro-substituted compounds possessed antifungal activity. nih.gov Other research into 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones, which are structurally related to some natural products, indicated that the length of the C(5) alkyl chain had only a marginal influence on antifungal activity against certain filamentous fungi. nih.gov While many hydantoin derivatives have been synthesized and tested for antifungal effects, specific data for this compound is not available in the current literature. researchgate.net

Antiviral Activities

While there is no specific data on the antiviral properties of this compound, the hydantoin scaffold is a known feature in compounds with a range of pharmacological activities, including antiviral effects. nih.govjddtonline.info Research into various substituted hydantoin derivatives has identified antiviral potential against several viruses.

Studies have shown that the lipophilicity of substituents at positions 3 and 5 of the hydantoin ring can be crucial for antiviral activity. nih.govjddtonline.info For instance, a study on 3,5-disubstituted hydantoins revealed that 3-benzhydryl-5-isopropyl hydantoin exhibited a weak but selective inhibitory effect against the vaccinia virus, with a half-maximal effective concentration (EC₅₀) of 16 μg/mL. nih.govresearchgate.net Other research into 5,5-disubstituted hydantoins reported modest activity against the Human Immunodeficiency Virus (HIV). nih.gov

Furthermore, novel hydantoins with lipophilic groups have been investigated based on lead compounds with known antiviral properties, suggesting that this chemical class is a promising area for the development of new antiviral agents. nih.govmdpi.com

Table 1: Antiviral Activity of Selected Hydantoin Derivatives

| Compound | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 3-Benzhydryl-5-isopropyl hydantoin | Vaccinia Virus | 16 μg/mL | nih.gov, researchgate.net |

Note: This table presents data for structurally related compounds, not this compound.

Mechanisms of Cellular Disruption (e.g., Cell Wall, Protein Synthesis)

There is currently no available scientific literature describing the mechanism of cellular disruption for this compound or related hydantoin derivatives through the specific pathways of cell wall or protein synthesis inhibition. The primary mechanisms of action reported for the biological activities of hydantoins are typically related to the inhibition of specific enzymes or interference with signaling pathways, as detailed in the subsequent sections.

Anticancer Activities and Molecular Targets

The hydantoin core structure is present in numerous compounds investigated for anticancer properties. jddtonline.infoiiarjournals.org The primary mechanisms identified involve the inhibition of key enzymes in cancer progression and the modulation of cellular pathways that control cell life and death.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org Their inhibition can lead to the hyperacetylation of histones, which results in a more open chromatin structure, allowing for the expression of tumor suppressor genes. This makes HDACs an important target in oncology. wikipedia.org

While no studies have directly implicated this compound as an HDAC inhibitor, the hydantoin scaffold is recognized in the design of some HDAC inhibitors. googleapis.com These inhibitors typically work by inducing cell cycle arrest, differentiation, and/or apoptosis in tumor cells. wikipedia.org The development of oral HDAC inhibitors continues to be an active area of research for various cancers. docwirenews.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy because its signaling pathway is crucial for tumor growth and progression. nih.govamegroups.org Inhibition of EGFR can block downstream signaling that promotes cell proliferation. nih.gov

Specific hydantoin derivatives have been designed and investigated as EGFR inhibitors. For example, the 5-benzylidene-hydantoin derivative UPR1024 was developed as an EGFR tyrosine kinase inhibitor. nih.gov Studies showed it had antiproliferative and proapoptotic effects on non-small cell lung cancer cells. nih.gov The development of novel EGFR inhibitors is a significant area of research aimed at overcoming resistance to existing therapies. chemrxiv.org There is, however, no direct evidence linking this compound to EGFR inhibition.

Modulation of Apoptosis and Cell Proliferation Pathways

A central strategy in cancer treatment is to induce apoptosis (programmed cell death) in malignant cells. aging-us.com Deregulation of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. aging-us.com

Various hydantoin derivatives have demonstrated the ability to modulate these pathways. For instance, some 3,5-disubstituted hydantoins have shown marked inhibitory activity against cervical and breast carcinoma cell lines. nih.govresearchgate.net The 5-benzylidene-hydantoin UPR1024 was found to induce apoptosis in lung cancer cells, with the effect involving both intrinsic and extrinsic pathways. nih.gov This induction of apoptosis is often linked to the activation of caspases, which are key effector proteins in the apoptotic cascade. nih.govmdpi.commdpi.com

Table 2: Antiproliferative Activity of Selected Hydantoin Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Cyclohexyl-5-phenyl hydantoin | HeLa (Cervical Carcinoma) | 5.4 μM | nih.gov, researchgate.net |

| 3-Cyclohexyl-5-phenyl hydantoin | MCF-7 (Breast Carcinoma) | 2 μM | nih.gov, researchgate.net |

| 3-Benzhydryl-5-phenyl hydantoin | Various (HeLa, MCF-7, etc.) | 20-23 μM | nih.gov, researchgate.net |

Note: This table presents data for structurally related compounds, not this compound.

Interference with Cellular Signaling Pathways

The anticancer effects of hydantoin derivatives are fundamentally due to their interference with critical cellular signaling pathways. The inhibition of HDAC and EGFR, as previously discussed, represents direct interference with specific signaling nodes.

Beyond single-enzyme inhibition, these compounds can affect broader signaling networks. For example, the induction of apoptosis involves a complex interplay between pro-apoptotic and anti-apoptotic proteins, which are regulated by signaling cascades like the p53 pathway. mdpi.com The EGFR inhibitor UPR1024 was shown to increase the expression of p53 and p21(WAF1) proteins, indicating its influence on cell cycle control and apoptosis signaling. nih.gov The cross-talk between different pathways, such as the pJNK and pAKT pathways, is crucial in determining a cell's fate, and modulating this cross-talk is a key mechanism for therapeutic intervention. plos.org While the hydantoin class of compounds is known to interact with these pathways, the specific signaling interactions of this compound remain uninvestigated.

Interactions with Kinesin Spindle Proteins and Tubulin Polymerization

The hydantoin scaffold is a key component in the development of inhibitors targeting proteins essential for cell division, such as kinesin spindle protein (KSP) and tubulin. researchgate.netekb.eg KSP, also known as Eg5, is crucial for separating centrosomes and forming the bipolar spindle during mitosis. sci-hub.se Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it a valuable target for anticancer therapies. researchgate.netsci-hub.se

Hydantoin-based compounds have been designed as potent KSP inhibitors. ekb.eg For instance, a series of hydantoin-fused tetrahydro-β-carboline hybrids demonstrated significant cytotoxicity, particularly against the PC-3 prostate cancer cell line. ekb.eg Molecular docking studies of these hybrids revealed that they bind to an allosteric site on the Eg5 protein, with key interactions involving amino acid residues such as Tyr211, Leu214, and Gly117. ekb.eg One of the most effective compounds in this series, compound 17a , showed greater selectivity for cancer cells over healthy cells when compared to the conventional anticancer drug etoposide. ekb.eg

In addition to KSP inhibition, certain hydantoin derivatives interfere with tubulin polymerization, another critical process for mitotic spindle formation. researchgate.net A series of hydantoin-bridged analogues of combretastatin (B1194345) A-4 were synthesized and evaluated for their antiproliferative activities. researchgate.net The most potent of these, compound 8d , exhibited strong cytotoxicity against several human cancer cell lines, inhibited tubulin polymerization, disrupted vascular formation in vitro, and induced G2/M cell cycle arrest and apoptosis. researchgate.net

Table 1: Antiproliferative and Tubulin Polymerization Inhibition by Hydantoin Derivatives

| Compound | Target | Key Findings | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Compound 17a (hydantoin-fused tetrahydro-b-carboline hybrid) | Kinesin Spindle Protein (Eg5) | Induces G2/M cell cycle arrest; more selective for cancer cells than etoposide. | 6.08 μM (PC-3 cells) | ekb.eg |

| Compound 8d (hydantoin-bridged combretastatin A-4 analogue) | Tubulin Polymerization | Potent cytotoxicity against four human cancer cell lines; disrupts in vitro vascularization. | 0.186-0.279 μM | researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

The hydantoin structure is associated with significant anti-inflammatory and immunomodulatory activities. wisdomlib.orgjddtonline.info Derivatives have been shown to modulate key inflammatory pathways, positioning them as potential therapeutic agents for a range of inflammatory and autoimmune conditions. wisdomlib.org

One mechanism involves the inhibition of tumor necrosis factor-α converting enzyme (TACE), which is critical in the formation of the pro-inflammatory cytokine TNF-α. wisdomlib.org By targeting TACE, hydantoin derivatives could offer novel treatments for diseases like rheumatoid arthritis. wisdomlib.org

Research has also highlighted the role of hydantoins in modulating the NF-κB signaling pathway, a central regulator of inflammation. An indole-hydantoin derivative, IH-1 , was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), CCL2, and CXCL1 in macrophage-like cells. nih.gov This effect was achieved by preventing the activation of NF-κB through the specific suppression of the p65 subunit's phosphorylation at the Ser276 residue. nih.gov

Furthermore, studies on 2-thiohydantoin (B1682308) derivatives have demonstrated their ability to suppress the production of NO and down-regulate the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and TNF-α in LPS-activated immune cells. mdpi.com

Table 2: Anti-inflammatory Activity of Hydantoin Derivatives

| Compound Class | Mechanism of Action | Inhibited Mediators | Reference |

|---|---|---|---|

| Indole-hydantoin derivative (IH-1) | Inhibition of NF-κB p65 phosphorylation at Ser276 | NO, CCL2, CXCL1 | nih.gov |

| 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | Down-regulation of pro-inflammatory cytokine expression | NO, IL-1β, IL-6, TNF-α | mdpi.com |

| General Hydantoin Derivatives | Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) | TNF-α | wisdomlib.org |

Enzyme Inhibitory Activities

The hydantoin core is a versatile scaffold for designing inhibitors of various clinically relevant enzymes.

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases including Alzheimer's disease, type 2 diabetes, and some cancers. nih.govthno.org Phenylmethylene hydantoins (PMHs) have been identified as a class of potent, ATP-competitive inhibitors of GSK-3β. nih.govresearchgate.net Virtual screening and subsequent in vitro testing have confirmed that these compounds can dock within the binding pocket of GSK-3β. researchgate.net

A variety of substituted hydantoins have been synthesized and tested for their GSK-3β inhibitory activity. For example, several 5-(heteroarylmethylene)hydantoins were found to be single-digit micromolar inhibitors of GSK-3β. mdpi.comnih.gov Docking studies predicted these compounds bind in the ATP binding domain, forming hydrogen bonds with the backbone of Valine 135. mdpi.com The most potent compounds from this series include 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin and 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin . mdpi.comnih.gov Other research has identified phenylmethylene hydantoin derivatives with even higher potency, exhibiting nanomolar affinity for GSK-3β. acs.org

Table 3: GSK-3β Inhibition by Hydantoin Derivatives

| Compound | IC₅₀ Value | Reference |

|---|---|---|

| Phenylmethylene Hydantoins (general class) | 4–20 μM | nih.govresearchgate.net |

| 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 μM | mdpi.comnih.gov |

| 5-[(6′-bromo-2-pyridinyl)methylene]hydantoin | 3.39 ± 0.16 μM | mdpi.com |

| AZD 2858 (non-hydantoin, for comparison) | 5 nM (GSK-3β) | rndsystems.com |

Xanthine oxidase is an enzyme that plays a role in purine (B94841) metabolism and the production of reactive oxygen species, making it a target in conditions like gout and inflammation. mdpi.com While hydantoin ligands alone, such as 3′-aminothiocyclohexanespiro-5′-hydantoin , did not show strong XO inhibition, their platinum(II) complexes proved to be effective inhibitors. mdpi.comresearchgate.net This suggests that the hydantoin structure can serve as a scaffold for designing metal-based enzyme inhibitors. The platinum complexes demonstrated inhibitory activity in the micromolar range. mdpi.comresearchgate.net

Table 4: Xanthine Oxidase Inhibition by Spirohydantoin-Platinum(II) Complexes

| Compound | IC₅₀ Value (μM) | Reference |

|---|---|---|

| Pt(II) complex of 3′-aminothiocyclohexanespiro-5′-hydantoin | 110.33 ± 26.38 | mdpi.comresearchgate.net |

| Pt(II) complex of thiocyclohexanespiro-5′-hydantoin | 115.45 ± 42.43 | mdpi.comresearchgate.net |

| Allopurinol (Standard Inhibitor) | 1.70 ± 0.51 | mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative disorders like Parkinson's disease. ffhdj.comnih.gov Research has indicated that derivatives of amino acid hydantoins possess anti-MAO activity in vitro. ffhdj.com Additionally, certain antidiabetic drugs that are isosteric analogues of hydantoins, such as pioglitazone , have been identified as competitive inhibitors of human MAO-B, suggesting the therapeutic potential of related structures for neuroprotection. researchgate.net

Aldose Reductase: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.gov The hydantoin scaffold has been extensively utilized to develop potent aldose reductase inhibitors. nih.govresearchgate.net Both spiro-hydantoins, like the well-known inhibitor Sorbinil , and non-spirocyclic hydantoins have demonstrated high efficacy. nih.govebi.ac.uk Numerous derivatives have shown inhibitory activity with IC₅₀ values in the sub-micromolar range. For example, 1-[(p-Bromophenyl) sulfonyl] hydantoin was found to be a potent inhibitor of both rat and bovine lens aldose reductases. jst.go.jp

Table 5: Aldose Reductase Inhibition by Hydantoin Derivatives

| Compound | Enzyme Source | IC₅₀ Value (M) | Reference |

|---|---|---|---|

| 1-[(p-Bromophenyl) sulfonyl] hydantoin | Purified rat lens aldose reductase | 7 x 10⁻⁷ | jst.go.jp |

| 1-[(p-Bromophenyl) sulfonyl] hydantoin | Purified bovine lens aldose reductase | 3.7 x 10⁻⁷ | jst.go.jp |

| Sorbinil | Human recombinant aldose reductase | Reported as potent inhibitor | nih.govresearchgate.net |

Leucocyte Elastase: Human leukocyte elastase (HLE) is a serine protease released by neutrophils during inflammation that can cause tissue damage if unregulated. wichita.eduoatext.com Hydantoin derivatives have been identified as a class of irreversible inhibitors of HLE. wichita.edulookchem.com This activity positions the hydantoin scaffold as a promising starting point for the development of treatments for inflammatory lung diseases where elastase activity is a key pathological factor. researchgate.netmdpi.comscispace.com

Compound List

Other Pharmacological Potentials

Beyond its primary applications, the hydantoin scaffold, and specifically derivatives like this compound, has been investigated for a range of other potential therapeutic effects. Research into related hydantoin structures has uncovered promising activities in metabolic, hematologic, and neurologic domains, as well as applications outside of medicine.

Antidiabetic Activity

Hydantoin derivatives are recognized for their potential pharmacological benefits, including hypoglycemic (blood sugar-lowering) and hypolipemic (lipid-lowering) actions. google.com These compounds have been noted for exhibiting low toxicity, suggesting a favorable profile for therapeutic development. google.com The mechanism for this antidiabetic potential can be understood by examining structurally related compounds.

Research into 1,3,5-trisubstituted-2-thiohydantoins, which share a core structure with hydantoins, has shed light on a possible mode of action. nih.gov These analogues have demonstrated effective antidiabetic activity by targeting and inhibiting key digestive enzymes: α-amylase and α-glucosidase. nih.gov Pancreatic α-amylase is responsible for breaking down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed by α-glucosidase into glucose for absorption into the bloodstream. nih.gov By inhibiting these enzymes, hydantoin-like compounds can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to manage postprandial hyperglycemia (a spike in blood sugar after a meal). nih.gov

Inhibitory Activity of Thiohydantoin Analogues Against Key Diabetic Enzymes

This table summarizes the observed inhibitory effects of thiohydantoin compounds, which are structurally similar to hydantoins, on enzymes crucial for carbohydrate metabolism. The data illustrates a potential mechanism for the antidiabetic activity of the broader hydantoin class.

| Enzyme | Function | Observed Effect of Thiohydantoin Analogues | Reference |

|---|---|---|---|

| α-Glucosidase | Breaks down oligosaccharides into glucose in the intestine. | Significant inhibitory activity, with some analogues showing potency comparable to the drug Acarbose. | nih.gov |

| α-Amylase | Hydrolyzes large carbohydrates (e.g., starch) into smaller units. | Dual antagonist effect, inhibiting α-amylase in addition to α-glucosidase. | nih.gov |

Antithrombotic Activity

The hydantoin chemical structure is also associated with antithrombotic potential. suez.edu.eg This activity is primarily linked to the inhibition of platelet aggregation, a critical step in the formation of blood clots (thrombi). google.comgoogle.com Studies on various hydantoin derivatives, such as 3-(1-hydroxyalkyl)-5,5-diphenyl-hydantoin, have confirmed their role as platelet aggregation inhibitors. google.comgoogle.com

Platelets are blood components that, when activated, stick together at the site of a vascular injury to form a plug. accscience.com While essential for preventing bleeding, pathological platelet aggregation can lead to the formation of dangerous thrombi that obstruct blood flow, causing conditions like heart attack or stroke. accscience.com By suppressing the mechanisms that lead to platelet activation and aggregation, certain hydantoin compounds demonstrate therapeutic potential for preventing and treating thrombotic diseases. accscience.commdpi.com

Evidence of Antiplatelet Activity in Hydantoin Derivatives

This table highlights findings from studies on various hydantoin-based compounds, demonstrating the recurring observation of antiplatelet and antithrombotic effects within this chemical class.

| Compound Class | Observed Activity | Mechanism | Reference |

|---|---|---|---|

| Hydantoins (General) | Antithrombotic activity. | Not specified in the general context. | suez.edu.eg |

| 3-(1-hydroxyalkyl)-5,5-diphenyl-hydantoin | Platelet aggregation inhibition. | Inhibition of platelet aggregation. | google.comgoogle.com |

Neurotropic and Psychotropic Effects

Derivatives of hydantoin have shown notable neurotropic and psychotropic activities, which encompass effects on the central nervous system. ffhdj.com Research on hydantoins derived from amino acids has revealed a spectrum of effects, including anticonvulsant, anxiolytic (anxiety-reducing), and antidepressant properties. ffhdj.com

These effects have been demonstrated in established preclinical models. For instance, antidepressant potential has been observed in the "forced swimming" model, while anxiolytic and behavior-activating effects were identified in tests like the elevated plus maze. ffhdj.com Some of these hydantoin derivatives exhibited neurotropic profiles superior to established medications such as Phenytoin and Ethosuximide in certain tests. ffhdj.com This suggests that the hydantoin scaffold is a promising template for developing novel agents for treating epilepsy and other psychotropic disorders. ffhdj.com

Observed Neurotropic and Psychotropic Activities of Hydantoin Derivatives

This table outlines the diverse central nervous system effects reported for amino acid-derived hydantoins in preclinical research, indicating their potential as multifaceted neuroactive agents.

| Effect | Preclinical Test Model | Description of Activity | Reference |

|---|---|---|---|

| Anticonvulsant | Maximal electroshock, pentylenetetrazole convulsions. | Inhibition of generalized tonic-clonic and clonic seizures. | ffhdj.com |

| Anxiolytic | Elevated Plus Maze (EPM), Open Field tests. | Demonstrated behavior-activating and anxiety-reducing effects. | ffhdj.comresearchgate.net |

| Antidepressant | Forced Swimming Test. | Exhibited antidepressant-like effects. | ffhdj.com |

| Anti-MAO | In vitro assays. | Inhibition of monoamine oxidase (MAO), an enzyme linked to depression. | ffhdj.com |

Growth Regulating Activity

In addition to their pharmacological potential in humans, certain hydantoin derivatives are known to possess plant growth controlling action. google.comepo.org These substances fall under the category of Plant Growth Regulators (PGRs), which are chemicals used to modify plant growth and development. ontario.ca PGRs can influence a wide array of physiological processes, including shoot elongation, cell division, root development, and fruit maturation. ontario.calainco.com

The activity of PGRs is based on their interaction with natural plant hormones (phytohormones). tcichemicals.com By mimicking or interfering with these hormones, synthetic compounds can be used in agriculture to achieve desired outcomes such as increasing branching, suppressing excessive growth, or improving fruit quality. ontario.calainco.com The identification of growth regulating activity in hydantoin derivatives indicates their potential utility in agricultural applications.

Major Classes of Phytohormones and Their Functions

This table provides context for plant growth regulation by summarizing the primary roles of the main natural plant hormones. The activity of synthetic regulators like hydantoin derivatives often involves interaction with these hormonal pathways.

| Phytohormone Class | Primary Functions | Reference |

|---|---|---|

| Auxins | Promote cell elongation, root development, and regulate apical dominance. | lainco.comtcichemicals.com |

| Cytokinins | Stimulate cell division, promote lateral shoot growth, and delay leaf senescence. | lainco.comtcichemicals.com |

| Gibberellins | Promote stem elongation, germination, and flowering. | ontario.calainco.com |

| Ethylene | Regulates fruit ripening and senescence. | lainco.comtcichemicals.com |

| Abscisic Acid (ABA) | Inhibits growth, promotes dormancy, and mediates stress responses (e.g., stomatal closure). | lainco.comtcichemicals.com |

Conclusion

5-(neo-Pentyl)hydantoin is a derivative of the versatile hydantoin (B18101) scaffold. While its specific synthesis and biological properties are not extensively documented, established synthetic routes for 5-substituted hydantoins, such as the Bucherer-Bergs and Urech syntheses, are applicable for its preparation. Its chemical structure suggests potential for further functionalization and use as a synthetic intermediate. Based on the broad pharmacological activities of the hydantoin class of compounds, this compound warrants further investigation to determine its potential biological and therapeutic value.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allantoin |

| Azimilide |

| Dantrolene |

| Enzalutamide (B1683756) |

| Ethotoin |

| Fosphenytoin |

| Glycolic acid |

| Hydantoin |

| Mephenytoin |

| 5-Methyl-5-phenylhydantoin |

| Nilutamide (B1683758) |

| Nitrofurantoin |

| Phenytoin (B1677684) |

| Sorbinil |

| Thiohydantoin |

Advanced Analytical Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of 5-(neo-pentyl)hydantoin and for elucidating its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the cleavage of the neopentyl group. A key fragment would be the loss of a tert-butyl radical (•C(CH₃)₃), with a mass of 57 Da, leading to a significant peak at [M-57]⁺. Another possible fragmentation is the loss of the entire neopentyl group. Fragmentation of the hydantoin (B18101) ring itself could also occur, leading to characteristic ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-57]⁺ | Loss of •C(CH₃)₃ |

| [M-71]⁺ | Loss of •CH₂C(CH₃)₃ |

| 57 | [C(CH₃)₃]⁺ |

For the analysis of this compound in complex mixtures or for quantitative studies, mass spectrometry is often coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of non-volatile and thermally labile compounds like hydantoins. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound may require derivatization to increase its volatility and thermal stability. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer.

Tandem mass spectrometry (MS-MS) is an advanced technique used to obtain more detailed structural information. In an MS-MS experiment, a specific ion (a "parent" or "precursor" ion), such as the molecular ion or a major fragment ion of this compound, is selected and then subjected to further fragmentation. The resulting "daughter" or "product" ions are then analyzed. This process helps to establish fragmentation pathways and confirm the connectivity of atoms within the molecule, providing a higher degree of confidence in the structural assignment.

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For "this compound", various chromatographic methods are employed to ensure the purity of synthesized batches and to analyze its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like hydantoin derivatives. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For "this compound", a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the neo-pentyl group of the molecule and the nonpolar stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the compound can be precisely controlled. Detection is commonly achieved using an ultraviolet (UV) detector, as the hydantoin ring possesses a chromophore that absorbs light in the UV spectrum. The enantiomeric separation of certain hydantoins has been successfully achieved using chiral stationary phases and mobile phases such as n-hexane/2-propanol. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of the hydantoin core, direct analysis of "this compound" by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome this, a derivatization step is typically required.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For hydantoins, common derivatization methods include silylation or alkylation, which target the acidic N-H protons on the hydantoin ring. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile derivative suitable for GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a nonpolar stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

| Parameter | Typical Condition for Derivatized Analyte |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent stationary phase, such as silica gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

For "this compound", a mobile phase consisting of a mixture of a nonpolar solvent and a moderately polar solvent is often effective on a silica gel plate. For the related compound phenytoin (B1677684), a mobile phase of cyclohexane and acetone (6:4) has been shown to be effective. jetir.org After development, the separated spots can be visualized under UV light or by staining with an appropriate reagent. High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility through the use of high-quality plates and automated application and detection systems.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plate |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 70:30 v/v) |

| Development Mode | Ascending development in a saturated chamber |

| Detection | UV visualization at 254 nm |

| Expected Rf Value | 0.3 - 0.5 (highly dependent on exact mobile phase composition) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. The first step is to grow a high-quality single crystal of "this compound", which can be a challenging process.

Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, a detailed atomic model of "this compound" is built and refined. The resulting data confirms the connectivity of the atoms and reveals detailed conformational information and intermolecular interactions, such as hydrogen bonding, in the solid state. For example, the crystal structure of 5-methyl-5-benzyl hydantoin was determined by X-ray diffraction analysis. mdpi.comresearchgate.net

| Crystallographic Parameter | Hypothetical Value for C8H14N2O2 |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions (Å, °) | a ≈ 10.5, b ≈ 8.5, c ≈ 11.0; β ≈ 95° |

| Volume (Å3) | ≈ 970 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm3) | ≈ 1.16 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides an empirical formula for the molecule, which can be compared to the theoretical formula to verify its identity and purity.

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample of "this compound" is combusted at high temperature in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors. The mass percentages of C, H, and N in the original sample are then calculated. The oxygen percentage is typically determined by difference. The experimental values must agree with the theoretically calculated percentages for the molecular formula C₈H₁₄N₂O₂ within a narrow margin of error (typically ±0.4%) to confirm the elemental composition of the synthesized compound.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 56.47% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.29% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.47% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.81% |

| Total | 170.212 | 100.00% |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like 5-(neo-Pentyl)hydantoin, these methods could offer deep insights into its intrinsic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies on other hydantoin (B18101) derivatives have successfully predicted molecular stability, bond lengths, and angles, which are critical for understanding their chemical behavior.

A typical DFT study on this compound would involve calculations using a functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results would provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Electron Affinity and Molecular Orbital Analysis

Electron affinity is a key quantum chemical descriptor that quantifies the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For hydantoin derivatives, this property is relevant to their potential role in biological redox processes. Theoretical predictions of the adiabatic electron affinity (AEA) for various hydantoin derivatives have been performed using high-level ab initio methods. wdh.ac.id These studies show that the nature and position of substituent groups on the hydantoin ring can significantly influence the AEA. wdh.ac.id

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for studying the interactions of small molecules with biological macromolecules, such as proteins. These methods are pivotal in drug discovery and design.

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be used to predict its binding mode and affinity to a specific protein target. For instance, various hydantoin derivatives have been investigated as antagonists for serotonin (B10506) receptors, and docking studies have been integral to understanding their structure-activity relationships. rsc.org

Such a study would involve preparing a 3D model of the target protein and the ligand (this compound). The docking algorithm would then explore various binding poses and score them based on a scoring function, which estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Illustrative Data from a Hypothetical Docking Study of this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -8.5 | TYR 101, PHE 250 | Hydrogen Bond, Pi-Pi Stacking |

| Hypothetical Receptor B | -7.2 | LEU 85, VAL 120 | Hydrophobic Interaction |

This table is for illustrative purposes only, as no specific docking studies for this compound have been published.

Conformational Landscapes and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a molecule with a flexible substituent like the neopentyl group, understanding its conformational landscape is crucial. Studies on other 5-substituted hydantoins, such as 5-acetic acid hydantoin, have revealed the existence of multiple stable conformers. beilstein-journals.orgacs.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. An MD simulation would track the movements of the atoms in the molecule over time, providing a picture of its flexibility and how it might adapt its shape upon binding to a receptor.

Industrial and Biotechnological Applications

Precursors in the Synthesis of Optically Pure Amino Acids

Optically pure α-amino acids are indispensable components in the pharmaceutical, food, and agrochemical industries. The enzymatic "Hydantoinase Process" has emerged as a highly efficient and environmentally benign method for their production, starting from racemic 5-monosubstituted hydantoins. nih.govnih.gov This biocatalytic cascade offers the potential for 100% conversion of the starting material into a single, desired enantiomer of an amino acid. nih.gov

Hydantoinase Process for Enantiopure α-Amino Acid Production

The hydantoinase process is a multi-enzyme system that facilitates the dynamic kinetic resolution of racemic 5-monosubstituted hydantoins. mdpi.com The process typically involves three key enzymes: a hydantoinase, an N-carbamoyl-amino acid hydrolase (carbamoylase), and a hydantoin (B18101) racemase. nih.govnih.gov

The cascade begins with the stereoselective hydrolysis of one enantiomer of the 5-monosubstituted hydantoin by a hydantoinase to the corresponding N-carbamoyl-α-amino acid. nih.gov Subsequently, a highly enantiospecific N-carbamoylase hydrolyzes the N-carbamoyl-α-amino acid to yield the optically pure α-amino acid. nih.gov

Role of Hydantoin Racemases in Biocatalysis

A critical component of the hydantoinase process is the hydantoin racemase. This enzyme continuously converts the unreacted, less-desired enantiomer of the 5-monosubstituted hydantoin into its opposite enantiomer. nih.gov This in-situ racemization ensures that the substrate pool for the stereoselective hydantoinase is constantly replenished, driving the reaction towards a theoretical yield of 100% of the desired enantiopure amino acid. nih.gov The chemical racemization of these hydantoins can also occur under alkaline conditions, though it is often a much slower process. nih.gov

Building Blocks in Combinatorial Chemistry and Diversity-Oriented Synthesis

The hydantoin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the generation of diverse molecular libraries. umh.es This makes 5-monosubstituted hydantoins, such as 5-(neo-Pentyl)hydantoin, valuable building blocks in combinatorial chemistry and diversity-oriented synthesis (DOS). researchgate.netnih.gov

Combinatorial chemistry enables the rapid synthesis of large and diverse collections of compounds, which can be screened for biological activity. fiveable.me The hydantoin ring, with its potential for substitution at multiple positions, is an ideal starting point for creating such libraries. umh.esbeilstein-journals.org Similarly, in diversity-oriented synthesis, the goal is to create structurally complex and diverse small molecules to explore new areas of chemical space and identify novel biological probes and drug leads. mdpi.com The rigid, yet modifiable, core of the hydantoin molecule makes it a suitable platform for these synthetic strategies. nih.gov

Applications in the Food Industry (e.g., Aspartame (B1666099) Synthesis)

While 5-monosubstituted hydantoins are precursors to amino acids, which are fundamental in the food industry, a direct role for this compound in the synthesis of the artificial sweetener aspartame is not documented in the available literature. Aspartame is a dipeptide methyl ester synthesized from L-aspartic acid and L-phenylalanine methyl ester. nih.gov The production of optically pure amino acids via the hydantoinase process is a relevant connection, as these amino acids can be used as food additives. nih.gov

Role as Bioisosteres in Medicinal Chemistry

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.govu-tokyo.ac.jp The hydantoin ring itself can be considered a bioisostere for other cyclic structures in medicinal chemistry. However, there is no specific information in the provided search results that details the use of the this compound moiety as a bioisostere. The general principle involves substituting a functional group or a substructure with another that retains the desired biological activity while favorably altering other properties of the molecule. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(neo-Pentyl)hydantoin, and how can experimental conditions be optimized?

The synthesis of hydantoin derivatives typically involves condensation reactions between aldehydes/ketones and urea derivatives. For 5-aryl hydantoins, methods like the Bucherer-Bergs reaction or one-step protocols using phenol derivatives with allantoin and HCl catalysis are effective . Optimization via orthogonal experiments has shown that temperature (70–100°C), solvent choice (water or acetic acid), and catalyst concentration significantly influence yields. For example, 5-(4-hydroxyphenyl)hydantoin synthesis achieved 84.2% yield under optimized conditions .

Q. What physicochemical properties of this compound are critical for its stability and reactivity in biological systems?

Key properties include its melting point (178–180°C), logP (~0.55), and polar surface area (65.18 Ų), which influence solubility and membrane permeability . The compound’s hydantoin core (imidazolidinedione) allows hydrogen bonding and metal coordination, relevant to its biochemical interactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires NMR (¹H/¹³C), IR (to identify carbonyl and NH stretches), and X-ray crystallography. For example, hydantoin isoforms in nucleosides were resolved via ¹⁵N NMR and IR spectroscopy, while LC/MS co-injection validated synthetic identity . Purity assessment often employs HPLC with UV detection .

Advanced Research Questions

Q. What methodologies are used to study the structure-activity relationship (SAR) of this compound derivatives in anticonvulsant or anticancer applications?

SAR studies combine synthetic modifications (e.g., alkyl, halogen, or alkoxy substitutions) with in vitro assays (e.g., MES for anticonvulsant activity or spheroid disaggregation for anti-invasive properties). Multivariate analysis and CoMFA models identify critical parameters like LUMO energy and logP . For example, alkylated phenylmethylenehydantoins showed ED₅₀ values comparable to phenytoin (~30 mg/kg) .

Q. How can contradictory data on hydantoin derivative activity be resolved, particularly in metal coordination studies?

Discrepancies in cytotoxicity or coordination modes (e.g., monodentate vs. multidentate binding) require rigorous validation via X-ray crystallography and DFT calculations. For platinum(II) complexes, sulfur vs. nitrogen coordination significantly alters activity . Reproducibility checks under standardized conditions (pH, solvent, temperature) are essential .

Q. What experimental design considerations are critical for evaluating this compound’s role in metal complexation and its pharmacological implications?

Key factors include:

- Ligand design : Substituents at the 5-position influence steric and electronic effects (e.g., pyridyl groups enhance metal binding).

- Coordination environment : Hydantoin’s N-3 and O-4 atoms preferentially bind Pt(II), Pd(II), or Cu(II), as shown in cytotoxic PtCBH and PtCHTH complexes .

- Biological assays : Use orthogonal models (e.g., in vitro MTT and in vivo xenografts) to validate mechanisms .

Q. What challenges arise in scaling up hydantoin derivative synthesis for preclinical studies, and how can they be addressed?

Issues include byproduct formation (e.g., ureido intermediates) and low yields in multi-step reactions. Solutions involve flow chemistry for controlled stepwise synthesis and green solvents (e.g., ethanol/water mixtures) to improve scalability . Purity thresholds (>95%) should be enforced via recrystallization or column chromatography .

Methodological Guidance

Q. How should researchers approach the synthesis of isotopically labeled this compound for metabolic or transport studies?

Use labeled precursors (e.g., ¹³C-urea or deuterated neo-pentyl aldehydes) in Bucherer-Bergs reactions. Isotope incorporation is confirmed via mass spectrometry and NMR . For bacterial transport studies (e.g., Mhp1 protein), ¹⁵N-labeled hydantoins enable tracking uptake kinetics .

Q. What statistical approaches are recommended for analyzing hydantoin derivative datasets with high variability?

Apply multivariate analysis (PCA or PLS) to reduce dimensionality and identify outliers. For QSAR models, use cross-validated CoMFA/CoMSIA to ensure robustness (q² > 0.5) . Transparent reporting of confidence intervals and effect sizes is critical .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.